3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine

PASS Prediction In Silico Screening Biological Activity Spectrum

Inconsistent SAR and failed scale-up from generic imidazo[1,2-a]pyridine analogs compromise hit-to-lead programs. This compound eliminates those variables with a unique C2-isopropyl/C3-chloromethyl pattern not recapitulated by any close commercial analog. - Enables rapid parallel derivatization with amine, thiol, or alkoxide nucleophiles under mild conditions (70-92% expected yields), unattainable with non-halogenated analogs. - Offers a superior lead-like profile (Fsp³ ≈0.55) vs. flat aromatic cores, enhancing solubility and reducing off-target risks. - PASS-predicted signal transduction pathway inhibition (Pa=0.718) and protein kinase inhibition (Pa=0.620) align with sub-nanomolar PI3Kα inhibitor programs.

Molecular Formula C11H17ClN2
Molecular Weight 212.72 g/mol
Cat. No. B13215465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine
Molecular FormulaC11H17ClN2
Molecular Weight212.72 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N2CCCCC2=N1)CCl
InChIInChI=1S/C11H17ClN2/c1-8(2)11-9(7-12)14-6-4-3-5-10(14)13-11/h8H,3-7H2,1-2H3
InChIKeyQYVWGVQWMHMKAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine


3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine (CAS 2059971-16-1) is a substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with molecular formula C11H17ClN2 and molecular weight 212.72 g/mol . This heterocyclic compound features a saturated pyridine ring and carries a reactive chloromethyl group at the 3-position alongside an isopropyl (propan-2-yl) substituent at the 2-position . The compound is primarily supplied as a research intermediate or screening compound at ≥95% purity, with the chloromethyl handle enabling downstream derivatization via nucleophilic substitution or cross-coupling chemistry .

Reactive handle – C3 chloromethyl enables nucleophilic displacement and cross-coupling for SAR exploration.
Saturated core – 5,6,7,8-tetrahydro scaffold increases Fsp3, supporting lead-like property screening.
Distinct substitution – C2 isopropyl / C3 chloromethyl combination not available in close commercial analogs.

Why Generic Tetrahydroimidazopyridine Substitution Fails


Within the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine family, even minor modifications to the C2 and C3 substituent pattern produce marked shifts in biological target engagement, physicochemical properties, and synthetic tractability [1]. The combination of a C2 isopropyl group and a C3 chloromethyl group on the target compound is not recapitulated by any close commercially available analog: 3-(chloromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (lacking the C2 alkyl) or 2-isopropylimidazo[1,2-a]pyridine (lacking both the chloromethyl handle and the saturated ring) each occupy different chemical and pharmacological space [2]. Generic substitution therefore introduces uncontrolled variables in any structure-activity relationship (SAR) program, hit-to-lead optimization, or multi-step synthetic route, rendering cross-project data incomparable and increasing the risk of failed scale-up or irreproducible pharmacology [3].

Missing C2 alkyl: Analogs without the isopropyl group lose the kinase-targeted SAR alignment reported for PI3K inhibitor fragments; predicted bioactivity profile shifts substantially.
Non-halogenated analogs: Replacing chloromethyl with methyl eliminates the electrophilic handle, requiring harsh C–H activation and limiting parallel library synthesis throughput.
Unsaturated core: Fully aromatic imidazo[1,2-a]pyridines exhibit lower Fsp3 and different singlet oxygen quantum yields, which may alter physicochemical and photophysical screening outcomes.

Product-Specific Differentiation Evidence


Broad-Spectrum Bioactivity Prediction vs. Des-isopropyl and Des-chloromethyl Analogs

In silico PASS (Prediction of Activity Spectra for Substances) analysis demonstrates a distinct biological activity fingerprint for the target compound compared to two closely related analogs. The target compound (CAS 2059971-16-1) is predicted with Pa=0.718 for signal transduction pathways inhibitor activity and Pa=0.620 for protein kinase inhibition [1]. In contrast, the 3-(chloromethyl)imidazo[1,2-a]pyridine analog (lacking both the isopropyl group and the saturated ring) is predicted with lower Pa values for kinase-related activities, and the 2-isopropylimidazo[1,2-a]pyridine analog (lacking the chloromethyl and saturation) shows a different rank-order of predicted activities [2]. These differences are driven by the unique topological polar surface area and lipophilicity changes imparted by the simultaneous presence of the C2 isopropyl and C3 chloromethyl substituents on the saturated scaffold.

Predicted bioactivity spectrum
Class-level inference
Target compound uniquely achieves Pa >0.6 for signal transduction inhibitor, protein kinase inhibitor, and antimycobacterial predictions; des-isopropyl or des-chloromethyl analogs do not jointly reach these thresholds.
Supports broader predicted hit profile for primary screening.
PASS in silico prediction; data to verify in biochemical assays.
PASS Prediction In Silico Screening Biological Activity Spectrum

PI3K Kinase Inhibition Potential and Privileged SAR Region

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold with C2-alkyl and C3-electrophilic substitution is structurally mapped to a SAR region validated through a fragment-growing strategy that produced PI3Kα inhibitors with sub-nanomolar IC50 values and anti-proliferative cellular activity [1]. Imidazo[1,2-a]pyridine derivatives with moderate C2 alkyl substituents and C3 functional handles yielded IC50 values as low as 0.26–0.30 nM against PI3K p110α [2]. The 2-isopropyl-3-chloromethyl substitution on the saturated analog of the target compound positions it within this validated pharmacophoric volume, whereas non-chloromethyl or non-isopropyl analogs map outside this region, showing significantly weaker PI3K binding (IC50 >100 nM) [3].

PI3Kα SAR alignment
Class-level inference
Scaffold region matches sub-nanomolar PI3Kα inhibitors (IC50 0.26–0.30 nM) from fragment-growing studies; analogs lacking C2-alkyl/C3-electrophilic pair show >380-fold weaker inhibition.
SAR-aligned scaffold for PI3K-focused lead discovery.
No direct enzymatic data on target compound; class-level extrapolation requires validation.
PI3K Inhibition Kinase Selectivity Anti-Proliferative Activity

Synthetic Handle Utility of the Chloromethyl Group

The C3 chloromethyl group on the target compound serves as a primary electrophilic handle for nucleophilic displacement (amines, thiols, alkoxides) and transition-metal-catalyzed cross-coupling, a reactivity absent in the non-halogenated analog 2-isopropyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine [1]. Literature precedent for the imidazo[1,2-a]pyridine series establishes that chloromethyl derivatives undergo ready substitution with diverse nucleophiles at room temperature to 60°C in yields of 70–92%, whereas the corresponding methyl analogs require harsh C–H activation conditions and achieve <15% conversion under comparable protocols [2]. This difference in synthetic accessibility directly impacts the number of analogs that can be generated per unit time in a medicinal chemistry campaign.

Chloromethyl reactivity
Cross-study comparable
Expected SN2 displacement yields 70–92% under mild conditions (25–60°C, DMF/MeCN), ≥4.7-fold higher throughput than non-halogenated methyl analogs requiring C–H activation.
May support faster SAR cycles in lead optimization.
Yields extrapolated from imidazo[1,2-a]pyridine chloromethyl class precedent.
Synthetic Intermediate Nucleophilic Substitution Cross-Coupling

Saturated vs. Unsaturated Scaffold Conformational and Physicochemical Profile

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core of the target compound introduces a higher fraction of sp3-hybridized carbons (Fsp3) compared to the fully aromatic imidazo[1,2-a]pyridine scaffold, directly modulating key drug-like properties [1]. This saturated architecture is associated with improved aqueous solubility, reduced CYP450 inhibition liability, and altered conformational sampling compared to the aromatic series [2]. Photophysical studies on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives confirm they form singlet oxygen photosensitizers with distinctly different quantum yields (ΦΔ = 0.01–0.10 in D2O) compared to their unsaturated counterparts, reflecting fundamentally different excited-state behavior [3].

Saturated vs aromatic core
Class-level inference
Fsp3 ≈0.55 (target) vs ≈0.13 (aromatic analog); singlet oxygen ΦΔ range 0.01–0.10 (D2O) distinct from aromatic series with non-overlapping 95% CIs.
Higher Fsp3 may improve lead-like properties and reduce aromaticity-related risks.
ΦΔ measured in D2O; class-level photophysical behavior requires compound-specific confirmation.
Physicochemical Properties Conformational Analysis Fraction sp3

Optimal Research and Industrial Applications


Kinase-Focused Medicinal Chemistry: PI3K and Signal Transduction Lead Generation

The target compound is ideally positioned as a starting scaffold for PI3K inhibitor discovery programs. Its PASS-predicted signal transduction pathway inhibition (Pa=0.718) and protein kinase inhibition (Pa=0.620) [7], coupled with structural alignment with sub-nanomolar PI3Kα inhibitors developed through fragment-growing strategies on the imidazo[1,2-a]pyridine core, make it a rational procurement choice over non-isopropyl or non-chloromethyl analogs that lack this combined predicted activity profile [8].

Parallel Library Synthesis via Nucleophilic Displacement

The C3 chloromethyl group enables rapid parallel derivatization with amine, thiol, or alkoxide nucleophiles under mild conditions (25–60°C, DMF or MeCN, K2CO3), with expected yields of 70–92% based on class precedent [7]. This synthetic efficiency is unattainable with non-halogenated 2-isopropyl-3-methyl analogs, which require harsh C–H activation conditions and deliver <15% conversion, making the target compound the clear choice for high-throughput analog generation [8].

Phenotypic and Fragment-Based Screening with Enhanced Fsp3 Scaffold

With an Fsp3 of approximately 0.55, the target compound offers a substantially more three-dimensional and lead-like scaffold compared to the flat aromatic imidazo[1,2-a]pyridine core (Fsp3 ≈0.13) [7]. This enhanced saturation is associated with improved aqueous solubility, reduced off-target pharmacology, and favorable toxicological profiles, as supported by the distinctly different singlet oxygen quantum yield range (ΦΔ = 0.01–0.10 in D2O) relative to the aromatic series [8].

Antimycobacterial and Anti-Infective Screening Cascades

PASS prediction assigns the target compound a significant probability of antimycobacterial activity (Pa=0.577) [7], a prediction not shared by 2-isopropylimidazo[1,2-a]pyridine or 3-(chloromethyl)imidazo[1,2-a]pyridine analogs at comparable confidence thresholds [8]. This unique predicted activity, combined with the synthetic derivatization potential of the chloromethyl handle, supports prioritization of this compound for anti-tuberculosis or broad-spectrum anti-infective lead discovery.

Application
Selection Property
Validation Focus
PI3K pathway fragment-based lead generation
C2-isopropyl / C3-chloromethyl substitution pattern aligned with kinase pharmacophore
Kinase inhibition assay context and SAR alignment review
Parallel library synthesis via nucleophilic displacement
Reactive chloromethyl handle enabling mild-condition derivatization
Synthetic throughput and derivatization scope verification
Phenotypic and fragment-based screening with enhanced Fsp3
Saturated tetrahydro core (Fsp3 ≈0.55) vs aromatic analogs
Lead-like property assays and off-target profile evaluation
Antimycobacterial and anti-infective screening cascades
Predicted antimycobacterial activity (Pa context) combined with synthetic versatility
Whole-cell screening and target-based confirmation studies
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